[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate, also known as Ac4GlcNH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Tricyclic Products Synthesis : A study discusses the production of tricyclic adducts, similar in structure to the requested compound, through reactions involving penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara, Singh, Thomas, & Williams, 1982).
Natural Product Isolation : Research on Portulaca oleracea L. led to the isolation of two new natural products, structurally related to the requested compound, demonstrating anti-inflammatory and anticholinesterase bioactivities (Song, Ying, Ying, Jia, & Yang, 2023).
Uncommon Transformations : A paper explores uncommon transformations of a compound similar to the requested one, under treatment with bases, yielding various products depending on the base applied (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006).
Stereochemistry Analysis : The structure of a compound analogous to the requested one was determined, highlighting the importance of stereochemistry in the synthesis of complex molecules (Yang, Zhu, Niu, Chen, & Lu, 2008).
Enzyme-Catalyzed Synthesis : A study on enzymatic resolution of a racemic compound, similar to the requested one, led to the stereoselective synthesis of novel carbasugar derivatives (Gümüş & Tanyeli, 2010).
Reductive Oxa Ring Opening : Research on the synthesis of C-alpha-galactosides of carbapentopyranoses involved the reductive oxa ring opening of compounds structurally related to the requested one (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
properties
CAS RN |
21559-74-0 |
---|---|
Product Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate |
Molecular Formula |
C20H31NO9 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H31NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h15-20H,5-10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 |
InChI Key |
SBJACEBXNZEQNU-WAPOTWQKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2CCCCC2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC2CCCCC2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2CCCCC2)COC(=O)C)OC(=O)C)OC(=O)C |
synonyms |
Cyclohexyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside 3,4,6-triacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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